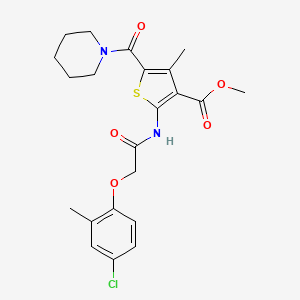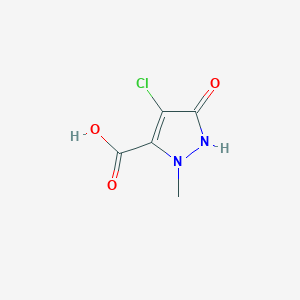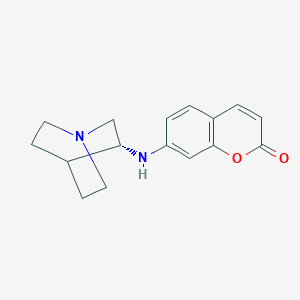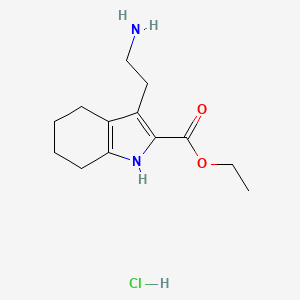![molecular formula C14H11F2NO B11778780 3-(3,5-Difluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11778780.png)
3-(3,5-Difluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Difluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that features a benzoxazine ring fused with a difluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-aminophenol with 3,5-difluorobenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the oxazine ring. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Difluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Difluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of 3-(3,5-Difluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,5-Difluorophenyl)-1,2,4-oxadiazole: Shares the difluorophenyl group but has a different heterocyclic core.
3-(3,5-Difluorophenyl)-1,2,3-triazole: Another compound with a difluorophenyl group but a triazole ring instead of an oxazine ring.
Uniqueness
3-(3,5-Difluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific oxazine ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H11F2NO |
|---|---|
Molekulargewicht |
247.24 g/mol |
IUPAC-Name |
3-(3,5-difluorophenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C14H11F2NO/c15-10-5-9(6-11(16)7-10)13-8-18-14-4-2-1-3-12(14)17-13/h1-7,13,17H,8H2 |
InChI-Schlüssel |
GPEQMBGPQMUIBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=CC=CC=C2O1)C3=CC(=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11778758.png)





